2-Bromoethyl 3H-pyrazole-5-carboxylate
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Overview
Description
2-Bromoethyl 3H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl 3H-pyrazole-5-carboxylate typically involves the reaction of 3H-pyrazole-5-carboxylic acid with 2-bromoethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl 3H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include substituted pyrazoles with various functional groups.
Oxidation: Products include carboxylate derivatives.
Reduction: Products include alcohols or aldehydes.
Scientific Research Applications
2-Bromoethyl 3H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It is employed in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Bromoethyl 3H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The carboxylate group can undergo oxidation or reduction, altering the compound’s reactivity and properties. These interactions can modulate various biological pathways and processes, making the compound valuable in medicinal chemistry and drug development.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromoethyl 3H-pyrazole-5-carboxylate
- 2-Chloroethyl 3H-pyrazole-5-carboxylate
- 2-Bromoethyl 1H-pyrazole-5-carboxylate
Uniqueness
2-Bromoethyl 3H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom at the 2-position and the carboxylate group at the 5-position allows for diverse chemical transformations and applications. This compound’s versatility makes it a valuable tool in various fields of scientific research.
Properties
CAS No. |
88202-92-0 |
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Molecular Formula |
C6H7BrN2O2 |
Molecular Weight |
219.04 g/mol |
IUPAC Name |
2-bromoethyl 3H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C6H7BrN2O2/c7-2-4-11-6(10)5-1-3-8-9-5/h1H,2-4H2 |
InChI Key |
SZESTCXFDBNAGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(N=N1)C(=O)OCCBr |
Origin of Product |
United States |
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